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Compound of Interest

Compound Name: Carubicin

Cat. No.: B1684229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data and outcomes for Carubicin
and its derivatives. The information is intended to offer an objective overview of the

performance of these compounds in relation to other therapeutic alternatives, supported by

available experimental data.

Executive Summary
Carubicin, an early-generation anthracycline, has been evaluated for its antitumor activity.

However, comprehensive and recent clinical trial data are limited. Its derivatives, such as

Aclarubicin and Berubicin, have been developed to improve efficacy and reduce toxicity,

particularly the cardiotoxicity commonly associated with anthracyclines like Doxorubicin. This

guide summarizes the available clinical findings for Carubicin and its derivatives and provides

a comparative perspective against other widely used anthracyclines.

Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from clinical trials involving

Carubicin and its derivatives, compared with other anthracyclines.

Table 1: Carubicin vs. Doxorubicin in Advanced Breast Cancer
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Parameter
Carubicin (Carminomycin)
[1]

Doxorubicin[1]

Number of Evaluable Patients 24 27

Overall Response Rate 4% (1 Partial Response)
30% (1 Complete Response, 7

Partial Responses)

Median Time to Progression 9 weeks 30 weeks

Key Toxicities More severe myelotoxicity
Slightly more severe alopecia,

nausea, and vomiting

Table 2: Aclarubicin in Acute Myeloid Leukemia (AML)

Trial Phase/Setting Intervention Key Outcomes Reference

First Relapse AML
Aclarubicin (25

mg/m²/day, days 1-7)

58% Complete

Remission Rate
[2]

Relapsed/Refractory

AML

Aclarubicin-containing

CAG regimen

23% increase in 5-

year overall survival

compared to other

intensive

chemotherapies

[3]

Table 3: Berubicin in Glioblastoma Multiforme (GBM)
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Trial Phase Intervention Key Outcomes Reference

Phase 1

(recurrent/refractory

GBM)

Berubicin

44% of patients

showed significant

improvement in

progression-free

survival; 1 patient had

a complete response.

[4]

Phase 2

(recurrent/refractory

GBM)

Berubicin vs.

Lomustine

Ongoing, data on

tolerability available.
[4]

Experimental Protocols
Detailed experimental protocols for early Carubicin trials are not readily available in recent

literature. However, the general methodologies can be inferred from published abstracts and

summaries.

Carubicin (Carminomycin) vs. Doxorubicin in Advanced Breast Cancer (Randomized Phase II

Study):[1]

Patient Population: Patients with advanced breast cancer.

Randomization: Patients were randomized to receive either Carminomycin or Doxorubicin.

Dosage and Administration:

Carminomycin: 20 mg/m² administered as an intravenous bolus every 3 weeks.

Doxorubicin: 75 mg/m² administered as an intravenous bolus every 3 weeks.

Primary Endpoint: Antitumor activity (response rate).

Secondary Endpoints: Time to progression, survival duration, and toxicity.

Aclarubicin in Acute Leukaemia (Dose-Finding and Efficacy Trials):[2]
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Patient Population: Patients with acute leukaemia.

Dosage and Administration: A multiple divided dose schedule of 25 mg/m²/day for 7 days.

Rationale: Single-dose therapy showed marginal efficacy, necessitating a multiple-dose

regimen to achieve efficacy comparable to Doxorubicin and Daunorubicin.

Signaling Pathways and Mechanism of Action
Anthracyclines, including Carubicin and its derivatives, exert their anticancer effects through

multiple mechanisms. A primary mechanism involves the inhibition of topoisomerase II, an

enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and

subsequent cell death. Other mechanisms include the generation of reactive oxygen species

(ROS) and intercalation into DNA.

Below is a generalized signaling pathway for anthracycline-induced cell death.

Cancer Cell

Anthracycline
(e.g., Carubicin) DNA

Intercalation

Topoisomerase II
Inhibition

MitochondriaInduces

Apoptosis
TriggersDNA Strand Breaks

Reactive Oxygen
Species (ROS) Damage

Generation

Click to download full resolution via product page

Caption: Generalized signaling pathway of anthracyclines leading to apoptosis.

Comparative Performance and Alternatives
Carubicin: Early clinical data suggested some activity in soft tissue sarcomas and

leukemias[5]. However, a direct comparison with Doxorubicin in advanced breast cancer
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showed it to be significantly less effective[1]. Due to its lower efficacy and the development of

more potent and safer alternatives, Carubicin is not widely used in current clinical practice.

Aclarubicin: This derivative has demonstrated a significant advantage in terms of reduced

cardiotoxicity compared to Doxorubicin[2]. Clinical trials have shown its efficacy in treating

acute leukaemia, particularly in relapsed cases[2][3]. The distinct mechanism, which involves

less DNA damage compared to other anthracyclines, may contribute to its improved safety

profile[6].

Berubicin: As a newer derivative, Berubicin is under active investigation. Its ability to cross the

blood-brain barrier makes it a promising candidate for treating brain tumors like glioblastoma

multiforme[7]. Phase 1 and ongoing Phase 2 trials have shown encouraging preliminary results

regarding its potential efficacy and acceptable safety profile in this hard-to-treat cancer[4].

Standard Alternatives:

Doxorubicin: A cornerstone of chemotherapy for numerous cancers, including breast cancer,

lymphomas, and sarcomas. Its use is limited by dose-dependent cardiotoxicity[8].

Daunorubicin: Primarily used in the treatment of acute leukemias[8].

Epirubicin: An epimer of Doxorubicin with a similar spectrum of activity but with evidence of

reduced cardiotoxicity at equimolar doses[8].

Idarubicin: A derivative of Daunorubicin with high potency, used in the treatment of acute

leukemias[8].

Conclusion
While Carubicin itself has limited current clinical relevance due to lower efficacy compared to

standard anthracyclines, its derivatives represent important advancements in the field.

Aclarubicin offers a potentially less cardiotoxic alternative for treating hematological

malignancies. Berubicin holds promise for central nervous system cancers, a significant area of

unmet medical need. The development of these derivatives highlights the ongoing effort to

optimize the therapeutic index of anthracyclines, balancing their potent anticancer activity with

a more favorable safety profile. Further clinical investigation, particularly for newer derivatives

like Berubicin, is crucial to fully define their role in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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